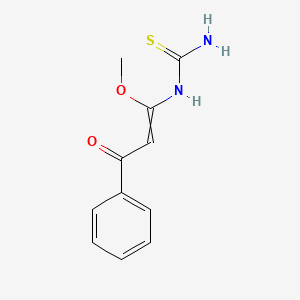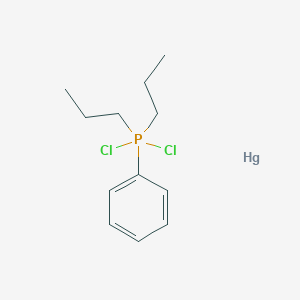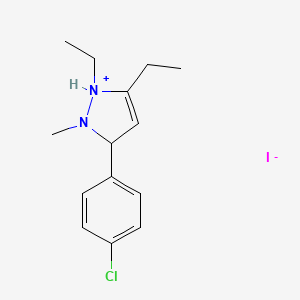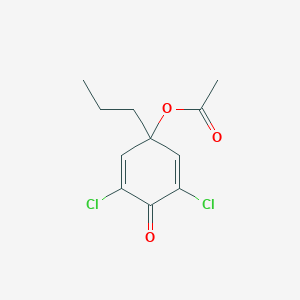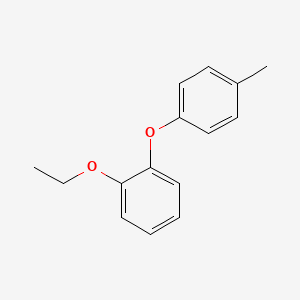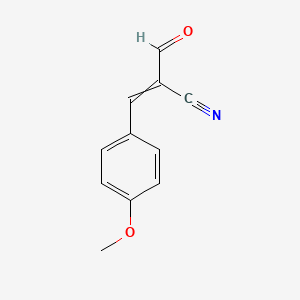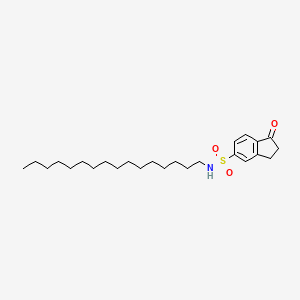![molecular formula C14H17N3OS B14585265 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- CAS No. 61541-71-7](/img/structure/B14585265.png)
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methoxyphenyl group and a methylthioethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylsulfonyl)ethyl]-
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)propyl]-
- 2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(ethylthio)ethyl]-
Uniqueness
2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and methylthioethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
61541-71-7 |
|---|---|
Molekularformel |
C14H17N3OS |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-5-(1-methylsulfanylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3OS/c1-9(19-3)12-8-16-14(15)17-13(12)10-4-6-11(18-2)7-5-10/h4-9H,1-3H3,(H2,15,16,17) |
InChI-Schlüssel |
JPJJTJWWIWMPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(N=C1C2=CC=C(C=C2)OC)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
